4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate

Description

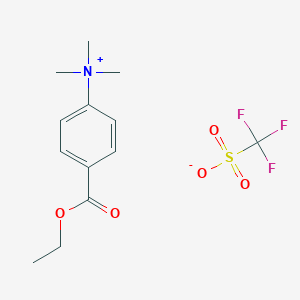

4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate (CAS: Not explicitly provided) is a quaternary ammonium triflate salt widely employed as a precursor in radiopharmaceutical synthesis, particularly for positron emission tomography (PET) imaging agents. Its structure comprises a benzene ring substituted with an ethoxycarbonyl (–OCO₂Et) group and a trimethylammonium (–N⁺(CH₃)₃) moiety, with trifluoromethanesulfonate (CF₃SO₃⁻) as the counterion. This compound is critical for nucleophilic aromatic substitution (SNAr) reactions, where the ethoxycarbonyl group acts as a leaving group for [¹⁸F]fluoride incorporation, enabling the synthesis of radiotracers like [¹⁸F]SFB (N-succinimidyl 4-[¹⁸F]fluorobenzoate) and [¹⁸F]FB-IL2 (interleukin-2 conjugate) .

Properties

IUPAC Name |

(4-ethoxycarbonylphenyl)-trimethylazanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18NO2.CHF3O3S/c1-5-15-12(14)10-6-8-11(9-7-10)13(2,3)4;2-1(3,4)8(5,6)7/h6-9H,5H2,1-4H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRXPMQGBKYWNJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)[N+](C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558477 | |

| Record name | 4-(Ethoxycarbonyl)-N,N,N-trimethylanilinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124915-06-6 | |

| Record name | 4-(Ethoxycarbonyl)-N,N,N-trimethylanilinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Precursor Design

The compound serves as a triflate precursor for nucleophilic aromatic substitution reactions, enabling the introduction of fluorine-18 into aromatic systems. The ethoxycarbonyl group at the para position activates the benzene ring toward electrophilic attack, while the trimethylammonium moiety enhances solubility in polar solvents. The trifluoromethanesulfonate counterion stabilizes the intermediate during fluorination, as demonstrated in radiochemical syntheses of ¹⁸F-labeled peptides.

Stepwise Synthesis Protocol

A representative protocol involves the following steps:

-

Precursor Activation : 4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium triflate (3 mg) is reacted with dried ¹⁸F-fluoride-Kryptofix-K₂CO₃ complex (6.8 GBq) at 90°C for 10 minutes.

-

Fluorination : The mixture is heated to 120°C for 4.5 minutes in acetonitrile, yielding ethyl 4-¹⁸F-fluorobenzoate.

-

Hydrolysis : Tetrapropylammonium hydroxide (50 µmol) in H₂O/DMSO (3:1 v/v) is added, and the solution is heated at 105°C for 1.5 minutes to produce 4-¹⁸F-fluorobenzoic acid.

-

Coupling : O-(N-succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (HSTU, 280 mM) in acetonitrile is introduced, followed by heating at 105°C for 3.5 minutes to form N-succinimidyl-4-¹⁸F-fluorobenzoate ([¹⁸F]SFB).

Table 1: Optimized Reaction Conditions for Conventional Synthesis

| Step | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Fluorination | K₂CO₃, Kryptofix 2.2.2, MeCN | 120°C | 4.5 min | 85 ± 7 |

| Hydrolysis | NPr₄OH, H₂O/DMSO | 105°C | 1.5 min | >95 |

| Coupling | HSTU, MeCN | 105°C | 3.5 min | 92 ± 5 |

Microfluidic Synthesis Techniques

Electrowetting-on-Dielectric (EWOD) Platforms

Recent advancements employ EWOD microfluidic chips to minimize reagent consumption and improve reaction efficiency. A study by RSC Advances (2019) demonstrated a three-step, one-pot synthesis using 2 µL droplets:

-

Fluorination : 84 mM precursor in MeCN reacted with ¹⁸F-fluoride at 120°C.

-

Deprotection : 160 mM tetrapropylammonium hydroxide (NPr₄OH) in H₂O/DMSO.

-

Esterification : 280 mM HSTU in MeCN.

This method achieved a radiochemical yield of 39 ± 7% in 120 minutes, with 33.1 ± 12.5% labeling efficiency for proteins.

Table 2: Microfluidic vs. Conventional Synthesis

| Parameter | Microfluidic (EWOD) | Conventional Flask |

|---|---|---|

| Reaction Volume | 2–3 µL | 1–5 mL |

| Total Time | 120 min | 90–180 min |

| Radiochemical Yield | 39% | 20–77% |

| Solvent Consumption | <1 mL | 10–50 mL |

Catalytic and Phase-Transfer Applications

Role in Phase-Transfer Catalysis

The compound’s quaternary ammonium structure facilitates ion transfer across immiscible phases, making it effective in phase-transfer catalysis (PTC). For example, it accelerates nucleophilic fluorination in biphasic systems (aqueous ¹⁸F⁻/organic precursor), reducing side reactions and improving isotopic incorporation.

Stability and Solubility Considerations

Key physicochemical properties influencing synthesis include:

-

Storage : Stable at room temperature for 1 month or -80°C for 6 months.

-

Thermal Stability : Decomposes above 150°C, necessitating controlled heating during fluorination.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude products are purified via reversed-phase HPLC using C18 columns. A typical gradient elutes the compound at 12–14 minutes with 60–70% acetonitrile in 0.1% trifluoroacetic acid.

Mass Spectrometry

Matrix-assisted laser desorption/ionization–time-of-flight–mass spectrometry (MALDI-TOF-MS) confirms molecular integrity, showing a peak at m/z 357.35 (C₁₃H₁₈F₃NO₅S⁺).

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate can undergo various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

Oxidation and Reduction: While the compound itself is relatively stable, the ethoxycarbonyl group can be subject to oxidation or reduction under specific conditions.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azide or cyanide derivatives, while hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

Organic Synthesis

4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate is utilized as a reagent in organic synthesis processes. Its ability to act as a nucleophile makes it valuable for various reactions, including:

- Alkylation Reactions : It can facilitate the introduction of alkyl groups into organic molecules.

- Formation of Esters : The compound can be used to synthesize esters from carboxylic acids and alcohols.

Catalysis

The compound serves as a catalyst in several chemical reactions due to its ability to stabilize transition states. Notable catalytic applications include:

- Michael Additions : It aids in the addition of nucleophiles to α,β-unsaturated carbonyl compounds.

- Aldol Reactions : The compound can promote aldol condensation reactions, leading to the formation of β-hydroxy carbonyl compounds.

Ion Exchange and Separation Techniques

Due to its quaternary ammonium structure, this compound is effective in ion exchange applications:

- Separation of Anions : It can selectively bind anions in solution, making it useful for purification processes in analytical chemistry.

- Chromatography : Employed as a stationary phase or modifier in liquid chromatography techniques.

Case Study 1: Synthesis of Novel Esters

In a recent study published in Synthetic Communications, researchers demonstrated the use of this compound for synthesizing novel esters through direct esterification reactions. The study reported high yields and selectivity, showcasing its effectiveness as a reagent in organic synthesis .

Case Study 2: Catalytic Activity in Michael Additions

A paper published in Journal of Organic Chemistry highlighted the compound's role as a catalyst in Michael addition reactions. The findings indicated that it significantly increased reaction rates and improved yields compared to traditional catalysts . This study emphasizes its potential for application in developing more efficient synthetic pathways.

Mechanism of Action

The mechanism by which 4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate exerts its effects is primarily through its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the rate of reaction. The quaternary ammonium group interacts with anionic species, enhancing their solubility in organic solvents and promoting reaction efficiency.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate and analogous quaternary ammonium triflates.

Table 1: Comparative Analysis of Quaternary Ammonium Triflates

Key Comparative Insights

Functional Group Influence on Reactivity The ethoxycarbonyl group in the target compound enables efficient [¹⁸F]fluoride substitution due to its electron-withdrawing nature, which activates the aromatic ring for SNAr . Compounds with azide (e.g., 4-(azidomethyl)-derivative) or oxadiazole substituents (Compound 10) are tailored for click chemistry or heterocyclic drug synthesis, respectively .

Synthetic Versatility All compounds share a common synthesis pathway: quaternization of tertiary amines with methyl triflate (MeOTf) . However, precursor amines vary significantly (e.g., dimethylamino benzoates, trifluoromethylphenyl derivatives), dictating the final substituents.

Physical and Stability Properties Solubility: The ethoxycarbonyl derivative’s polar groups enhance solubility in acetonitrile and ethanol, critical for automated radiochemistry . In contrast, trifluoromethyl (1i) or naphthyl (1l) analogs are less polar, favoring organic-phase reactions . Stability: Triflate salts are generally hygroscopic, but electron-withdrawing groups (e.g., –CF₃ in 1i) improve shelf-life by stabilizing the cationic center .

Application-Specific Design The target compound is specialized for PET radiopharmaceuticals, whereas analogs like 1j and 1k are intermediates in organosilicon chemistry , and Compound 10 serves as a precursor for oxadiazole-based therapeutics .

Research Findings and Data Highlights

- Radiochemical Yield : The ethoxycarbonyl derivative achieves >70% radiochemical yield in [¹⁸F]SFB synthesis under microwave-assisted conditions (90°C, 1 min) .

- Stereochemical Control : Chiral analogs (e.g., (R)-1j) produce optically active silylation products (e.g., (S)-4ja, 99% ee) , demonstrating the role of quaternary ammonium configuration in stereoselective catalysis.

- Thermal Stability : Differential scanning calorimetry (DSC) of Compound 10 confirms stability up to 150°C, critical for high-temperature reactions .

Biological Activity

4-(Ethoxycarbonyl)-N,N,N-trimethylbenzenaminium trifluoromethanesulfonate (ETBF) is a quaternary ammonium salt characterized by its unique structural features, including an ethoxycarbonyl group and a trifluoromethanesulfonate anion. This compound has garnered attention in both organic synthesis and potential biological applications due to its reactivity and interaction with biological macromolecules.

- Molecular Formula : C₁₃H₁₈F₃NO₅S

- Molecular Weight : 357.35 g/mol

- CAS Number : 124915-06-6

- Solubility : Moderately soluble in polar solvents, with solubility values ranging from 0.0154 mg/ml to 0.0764 mg/ml depending on the specific conditions used for measurement .

The biological activity of ETBF is primarily linked to its ability to interact with various biological macromolecules, such as proteins and nucleic acids. The positive charge on the ammonium group enhances its capacity to engage in electrostatic interactions, potentially affecting the function of these macromolecules.

Potential Biological Interactions:

- Protein Binding : Preliminary studies suggest that ETBF may bind to proteins, which could influence their conformation and activity.

- Nucleic Acid Interaction : The compound's structure may allow it to interact with nucleic acids, potentially affecting transcription or translation processes.

Applications in Research

ETBF is utilized as a reagent in organic synthesis, particularly in the activation of carbonyl groups for acylation reactions. Its role as a phase-transfer catalyst facilitates reactions between aqueous and organic phases, making it valuable in both chemical and biological research contexts.

Study 1: Interaction with Biological Macromolecules

A study exploring the interaction of ETBF with serum albumin indicated that the compound could alter the protein's binding affinity for other ligands, suggesting potential applications in drug delivery systems.

Study 2: Synthesis of Biologically Active Molecules

Research has demonstrated that ETBF can serve as an intermediate in synthesizing biologically active compounds, including pharmaceuticals and agrochemicals. Its stability under various conditions allows for diverse applications in medicinal chemistry .

Comparative Analysis

To highlight the uniqueness of ETBF compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzyltrimethylammonium chloride | C₁₀H₁₆ClN | Commonly used as a phase transfer catalyst; less polar than ETBF. |

| Tetra-n-butylammonium bromide | C₁₆H₃₆BrN | Known for its solubility in organic solvents; larger alkyl groups provide different solvation properties. |

| Trimethylphenylammonium bromide | C₁₂H₁₈BrN | Similar quaternary structure; used in electrochemical applications but lacks the ethoxycarbonyl group. |

ETBF's combination of ethoxycarbonyl and trifluoromethanesulfonate groups provides distinct reactivity patterns not found in these similar compounds, enhancing its utility in research.

Safety and Handling

While specific toxicological data on ETBF is limited, it is essential to handle this compound with care due to the corrosive nature of trifluoromethanesulfonate salts. Appropriate personal protective equipment (PPE) should be used when working with ETBF to mitigate any risks associated with exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.